Beta-Amyloid peptides, including the 18-28 fragment, originate from the amyloid precursor protein through enzymatic cleavage by beta-secretase and gamma-secretase. The resultant peptides can vary in length, with Aβ40 and Aβ42 being the most studied forms. The 18-28 segment specifically is implicated in stabilizing fibril formation due to its structural properties and interactions with other Aβ fragments .
Beta-Amyloid (18-28) is classified as a neurotoxic peptide involved in Alzheimer's disease pathogenesis. It falls under the category of polypeptides and is characterized by its hydrophobic and amphipathic properties, which facilitate aggregation into fibrils.
The synthesis of Beta-Amyloid (18-28) typically involves solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to form peptides. This technique is advantageous for producing high-purity peptides necessary for biological studies.
Technical Details:
The Beta-Amyloid (18-28) peptide has a specific sequence that contributes to its structural conformation, which is crucial for its aggregation behavior. The sequence includes hydrophobic regions that promote intermolecular interactions leading to fibril formation.
Data:
Beta-Amyloid (18-28) participates in various chemical reactions primarily related to aggregation and interaction with other biomolecules.
Technical Details:
The mechanism by which Beta-Amyloid (18-28) contributes to neurotoxicity involves several steps:
Data:
Relevant Data or Analyses:
Beta-Amyloid (18-28) serves multiple roles in scientific research:
The amyloid cascade hypothesis positions amyloid-beta (Aβ) aggregation as the primary driver of Alzheimer’s disease (AD) pathogenesis. Within this framework, the Aβ(18-28) fragment (sequence VFFAEDVGSNK) serves as a critical nucleation site for full-length Aβ aggregation. This decapeptide encompasses the central hydrophobic core (residues 17-21, LVFFA), which governs initial oligomerization events. Genetic evidence from familial AD (FAD) links mutations near this region (e.g., A21G) to accelerated fibrillogenesis, supporting its role as an aggregation hotspot [1] [7]. In vitro studies confirm that Aβ(18-28) accelerates the formation of toxic Aβ42 oligomers by acting as a structural template, facilitating conformational transitions from random coils to β-sheets [5] [9].
Table 1: Pathogenic Events in Amyloid Cascade Involving Aβ(18-28)
Event | Role of Aβ(18-28) | Experimental Evidence |
---|---|---|
Nucleation | Template for β-sheet formation | Solid-state NMR of cross-β structures [2] |
Oligomerization | Stabilizes transient oligomers via VFF motif | Molecular dynamics simulations [5] |
Seeding | Cross-seeds full-length Aβ42 fibrillization | ThT fluorescence kinetics [9] |
The Val-Phe-Phe (V18/F19/F20) triad in Aβ(18-28) drives aggregation through:
Table 2: Impact of VFF Motif Mutations on Aggregation
Mutation | Aggregation Rate | Oligomer Stability | Structural Consequence |
---|---|---|---|
Wild-type | 100% (reference) | High | Ordered β-sheets |
F19A | 15% | Low | Disrupted hydrophobic core |
V18F | 220% | Very high | Enhanced π-stacking |
Aβ(18-28) exhibits strain-specific polymorphism, adopting distinct fibrillar architectures under varying conditions:
Table 3: Polymorphic States of Aβ(18-28) Fibrils
Fibril Type | Conditions | β-Sheet Arrangement | Pathological Association |
---|---|---|---|
Twisted ribbon | Low pH, high salt | Parallel, in-register | Dense-core plaques [10] |
Straight filament | Neutral pH, agitation | Antiparallel | Diffuse plaques [3] |
Oligomeric cluster | Lipid membranes | Disordered β-hairpin | Synaptic toxicity [5] |
Aβ(18-28) co-aggregates with full-length Aβ peptides through two key mechanisms:
Notably, coarse-grained plaques—a dense-core subtype enriched in early-onset AD—contain elevated Aβ(18-28) levels and show strong correlation with neuritic dystrophy (r = 0.89, p < 0.001) [10]. This spatial heterogeneity suggests Aβ(18-28) drives plaque maturation toward neurotoxic morphotypes.
Table 4: Aβ(18-28) Distribution Across Plaque Types
Plaque Type | Aβ(18-28) Abundance | Associated Aβ Isoforms | Clinical Correlation |
---|---|---|---|
Diffuse plaques | Low/absent | Aβ1-42 | Cognitively unimpaired [10] |
Dense-core plaques | High | Aβ1-40, Aβ3pE-42 | Sporadic AD [10] |
Coarse-grained plaques | Very high | Aβ1-40, Aβ3pE-40 | Early-onset AD [10] |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3